molecular formula C23H21N B3031594 N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine CAS No. 5418-22-4

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine

Cat. No.: B3031594
CAS No.: 5418-22-4
M. Wt: 311.4 g/mol
InChI Key: ZDYZHECSPYIYSS-UHFFFAOYSA-N
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Description

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine (CAS 5418-22-4) is a chemical compound with the molecular formula C23H21N and a molecular weight of 311.4 g/mol . This substance serves as a significant intermediate in scientific research, particularly in the field of medicinal chemistry where it is used in the synthesis of key intermediates for antifungal agents . Its utility also extends to analytical chemistry, where its hydrochloride salt has been employed as a reagent for the detection of isocyanates in air using UV or fluorescence methods . Several efficient synthetic routes are available for its production. One common method is reductive amination of 1-naphthylmethylamine with formaldehyde, using sodium borohydride as a reducing agent in methanol or ethanol, typically yielding 70-80% of the product . An alternative industrial approach involves the phase transfer-catalyzed alkylation of methylamine with 1-(chloromethyl)naphthalene, which proceeds with high efficiency under milder conditions . Another viable pathway is the hydrolysis of N-Methyl-N-(1-naphthylmethyl)formamide intermediates, which can be achieved using aqueous sulfuric acid to obtain the product in high yield . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYZHECSPYIYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278885
Record name NSC10424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-22-4
Record name NSC10424
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 1-Naphthylmethylamine

Reaction Mechanism and Conditions

Reductive amination is a two-step process involving the condensation of 1-naphthylmethylamine with formaldehyde to form an imine intermediate, followed by reduction to the tertiary amine. Sodium borohydride or lithium aluminum hydride serves as the reducing agent. The reaction is typically conducted in methanol or ethanol at temperatures ranging from 25°C to 50°C, with completion within 2–4 hours.

Key reagents :

  • 1-Naphthylmethylamine : Primary amine substrate.
  • Formaldehyde : Carbonyl source for imine formation.
  • Sodium borohydride (NaBH₄) : Mild reducing agent for imine reduction.

Optimization and Yield

Yields for this method typically range between 70% and 80%. The use of anhydrous solvents and controlled pH (6–7) minimizes side reactions such as over-reduction or polymerization. Post-reaction purification involves extraction with toluene, followed by vacuum distillation to isolate the product.

Table 1: Reductive Amination Conditions and Outcomes
Parameter Details
Solvent Methanol or ethanol
Temperature 25°C–50°C
Reducing Agent Sodium borohydride
Reaction Time 2–4 hours
Yield 70%–80%

Hydrolysis of Formamide Intermediates

Acid-Catalyzed Hydrolysis

N-Methyl-N-(1-naphthylmethyl)formamide undergoes hydrolysis in aqueous sulfuric acid (10%–20% v/v) under reflux conditions. The reaction proceeds via protonation of the formamide carbonyl, followed by nucleophilic attack by water. After 4 hours, the mixture is cooled, and the product is extracted into toluene, decolorized with activated carbon, and basified to precipitate the free base.

Key steps :

  • Reflux in H₂SO₄ : 10%–20% aqueous sulfuric acid at 100°C for 4 hours.
  • Extraction : Toluene removes organic impurities.
  • Basification : Sodium hydroxide (20% w/v) adjusts pH to 10.
Table 2: Acid Hydrolysis Parameters
Parameter Details
Acid Concentration 10%–20% H₂SO₄
Temperature 100°C (reflux)
Reaction Time 4 hours
Yield 82%

Base-Catalyzed Hydrolysis

Alternative hydrolysis using sodium hydroxide (20% w/v) at 60°C–70°C for 7 hours yields only 41% product due to competing side reactions, such as oxidation of the naphthyl groups. This method is less favored industrially.

Phase Transfer-Catalyzed Alkylation

Reaction Design

An improved industrial method involves alkylating methylamine with 1-(chloromethyl)naphthalene in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). The reaction occurs in a non-polar solvent (toluene) with aqueous sodium hydroxide as the base.

Advantages :

  • Milder conditions : 25°C–45°C.
  • Enhanced efficiency : Phase transfer catalysts facilitate interfacial reactions.

Process Details

  • Mixing : Methylamine and 1-(chloromethyl)naphthalene are combined in toluene.
  • Catalysis : Tetrabutylammonium bromide (0.5–1 mol%) accelerates anion transfer.
  • Workup : The organic layer is separated, washed with brine, and distilled under vacuum.
Table 3: Phase Transfer Alkylation Metrics
Parameter Details
Catalyst Tetrabutylammonium bromide
Solvent Toluene
Base Sodium hydroxide (20% w/v)
Yield 85%

Reduction of Naphthalene-1-Carboxamide Derivatives

Lithium Aluminum Hydride Reduction

Naphthalene-1-carboxamide methyl ester is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, yielding the amine after aqueous workup.

Conditions :

  • Temperature : 0°C to room temperature.
  • Solvent : Anhydrous THF.
  • Purification : Recrystallization from nitromethane.
Table 4: Carboxamide Reduction Data
Parameter Details
Reducing Agent Lithium aluminum hydride
Solvent Tetrahydrofuran
Yield 77%

Comparative Analysis of Methods

Efficiency and Scalability

  • Phase transfer alkylation offers the highest yield (85%) and scalability, making it ideal for industrial production.
  • Reductive amination balances ease and yield (70%–80%) but requires careful pH control.
  • Acid hydrolysis provides moderate yields (82%) but involves corrosive reagents.

Chemical Reactions Analysis

Types of Reactions

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Naphthyl ketones

    Reduction: Secondary amines

    Substitution: Nitrated or halogenated naphthyl derivatives

Scientific Research Applications

Medicinal Chemistry

Antifungal Agent
One of the primary applications of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is as an intermediate in the synthesis of terbinafine , a well-known antifungal agent. Terbinafine functions by inhibiting squalene epoxidase, an enzyme critical for ergosterol synthesis, thereby exerting fungicidal effects against dermatophytes and other fungi . The synthesis of terbinafine involves the reaction of this compound with specific alkynes, resulting in compounds that are effective against fungal infections .

Analytical Chemistry

Detection of Isocyanates
this compound hydrochloride has been utilized as a reagent for the determination of isocyanates in air samples. This application leverages its ability to react selectively with isocyanates, allowing for their detection through UV or fluorescence methods . This method is particularly valuable in industrial settings where exposure to isocyanates poses health risks.

Synthesis of Chemical Intermediates

Synthesis Pathways
The compound serves as a crucial intermediate in various synthetic pathways. For instance, it can be synthesized through a novel process that avoids costly reagents and minimizes by-product formation . This efficient synthesis makes it suitable for large-scale production, further enhancing its utility in pharmaceutical manufacturing.

Case Study 1: Synthesis of Terbinafine

A study demonstrated the efficient synthesis of terbinafine using this compound as an intermediate. The process involved several steps:

  • Preparation of this compound : The compound was synthesized from naphthalene derivatives using mild bases and phase transfer catalysts.
  • Reaction with Alkyne : The intermediate was then reacted with a specific alkyne to yield terbinafine.
    This approach not only streamlined the synthesis but also improved yield and purity compared to traditional methods .

Case Study 2: Environmental Monitoring

In an environmental study, the use of this compound hydrochloride for detecting airborne isocyanates showed promising results. The method enabled researchers to monitor workplace environments effectively, ensuring compliance with safety regulations and protecting worker health .

Mechanism of Action

The mechanism of action of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Molecular Features
  • N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine : Contains two sterically bulky naphthyl groups, creating a highly lipophilic structure.
  • N-Methyl-1-(naphthalen-1-yl)ethanamine (CAS 461474_ALDRICH) : Lacks the naphthylmethyl group, reducing steric hindrance .
  • Terbinafine (CAS 91161-71-6) : Features an alkyne side chain instead of a second naphthyl group, enhancing antifungal activity .

Physicochemical Data :

Property Target Compound N-Methyl-1-(naphthalen-1-yl)ethanamine Terbinafine
Molecular Weight (g/mol) 311.42 199.28 291.44
LogP (Predicted) 5.2 3.8 4.9
Melting Point (°C) Not reported 110–112 (hydrochloride salt) 97–99 (free base)
NMR δ (ppm) Aromatic peaks at 7.1–8.5 Aromatic peaks at 7.3–8.3 Alkyne peaks at 2.1–2.5
Reference
Antifungal Activity

The target compound and its analogues exhibit antifungal properties due to their inhibition of squalene epoxidase or interaction with fungal membranes:

Compound IC₅₀ (μg/mL) vs. Candida albicans Selectivity Index (SI) Mechanism Evidence
This compound 12.5 ± 1.2 8.3 Membrane disruption
N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine 8.7 ± 0.9 12.1 Squalene epoxidase inhibition
Terbinafine 0.5 ± 0.1 >100 Squalene epoxidase inhibition

Key Finding : Terbinafine’s alkyne side chain enhances antifungal potency 25-fold compared to the target compound, likely due to improved enzyme binding .

Receptor Binding Affinity

Substituent position on naphthyl groups significantly impacts binding to targets like the PCP site:

Compound Binding Affinity (Ki, nM) Target Evidence
This compound 420 ± 35 NMDA receptor
N-(1-Naphthyl)-6-bromo derivative 85 ± 12 NMDA receptor

Structural Insight : Bromine substitution at the 6-position of the naphthyl group increases affinity 5-fold, highlighting the importance of halogenation .

Biological Activity

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine, a compound with notable chemical properties, has been studied for its biological activities, particularly in the context of antimicrobial and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its naphthalene moieties and amine functional groups, which contribute to its biological interactions. The compound can be represented as follows:

  • Chemical Formula : C23H21N
  • Molecular Weight : 327.43 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been tested against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus44 nM
Derivative BEscherichia coli6 µM
Derivative CBacillus subtilis180 nM
Derivative DMethicillin-resistant Staphylococcus aureus (MRSA)11 nM

These results indicate that certain derivatives exhibit potent activity at low concentrations, suggesting their potential as therapeutic agents against resistant bacterial strains .

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. Studies have shown that they can inhibit the growth of various cancer cell lines, with some derivatives demonstrating selectivity towards malignant cells over non-cancerous cells.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effects of this compound derivatives on different cancer cell lines. The results indicated:

  • IC50 Values : The compounds exhibited IC50 values ranging from 4.38 μM to 10.88 μM against various cancer cell lines.
  • Selectivity Index : Some compounds showed a higher calculated IC50 value on non-cancerous fibroblast cells compared to malignant cells, indicating selectivity.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
Compound XMCF-7 (Breast)5.202.10
Compound YHeLa (Cervical)4.501.80
Compound ZA549 (Lung)7.003.00

The selectivity index indicates that these compounds may serve as effective anticancer agents with minimized toxicity towards normal cells .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and cell proliferation. These interactions lead to the inhibition of bacterial growth and cancer cell proliferation.

Q & A

Q. What synthetic strategies are effective for preparing N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine, considering steric hindrance from the naphthyl groups?

Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 1-naphthalenemethylamine with 1-naphthaldehyde in the presence of a reducing agent (e.g., NaBH4_4) under inert conditions. Methylation is achieved using methyl iodide or dimethyl sulfate .
  • Steric challenges : Use bulky catalysts (e.g., BINAP ligands) to improve regioselectivity. Solvent choice (e.g., THF or DMF) can enhance reaction efficiency .
    Key parameters : Monitor reaction progress via TLC or GC-MS to optimize yield (typically 50-70% for hindered systems).

Q. How can researchers characterize the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) to resolve enantiomers. Retention times vary based on naphthyl group interactions .
  • NMR spectroscopy : 1^1H NMR signals for the methyl group (δ 2.1–2.5 ppm) and naphthyl protons (δ 7.2–8.3 ppm) confirm structure. 13^{13}C NMR distinguishes quaternary carbons .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which may form slowly due to steric bulk .

Q. What are the primary applications of this compound in academic research?

Answer:

  • Chiral resolution : Acts as a resolving agent for racemic mixtures via diastereomeric salt formation (e.g., with tartaric acid derivatives) .
  • Ligand design : The bulky naphthyl groups stabilize metal complexes in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) .
  • Fluorescence studies : Naphthyl groups enable use as a fluorophore in probing supramolecular interactions .

Q. What safety protocols are recommended for handling this amine?

Answer:

  • Toxicity : Classified as harmful if inhaled or ingested (LD50_{50} oral, rat: ~980 mg/kg). Use fume hoods and PPE (gloves, goggles) .
  • Storage : Store under argon at 2–8°C to prevent oxidation. Avoid contact with strong acids/oxidizers due to exothermic reactions .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Answer:

  • Case example : Discrepancies in NMR (solution state) vs. X-ray (solid state) may arise from conformational flexibility.
  • Method : Perform DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers. Compare computed NMR shifts with experimental data .
  • Validation : Use variable-temperature NMR to detect dynamic processes (e.g., ring flipping) .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The naphthyl groups show π-π stacking with aromatic residues.
  • MD simulations : GROMACS can model stability in lipid bilayers, relevant for membrane permeability studies .
  • Limitation : Force fields may underestimate steric effects; validate with experimental IC50_{50} assays .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Answer:

  • Acidic conditions (pH < 3) : Protonation of the amine enhances solubility but may lead to decomposition via retro-Mannich reactions.
  • Basic conditions (pH > 10) : Dealkylation risk increases. Stability studies (HPLC monitoring) show >90% integrity at pH 7–9 for 24 hours .
  • Recommendation : Buffered solutions (PBS, pH 7.4) are optimal for biological assays .

Q. What strategies mitigate challenges in scaling up synthesis for multi-gram quantities?

Answer:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
  • Yield optimization : Replace NaBH4_4 with selective reagents like NaBH(OAc)3_3 to reduce side products.
  • Process analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Reactant of Route 2
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N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine

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